Naᵥ1.7 State-Dependent Antagonism
The compound (as BDBM50379389/CHEMBL2010816) demonstrates pronounced state-dependent antagonism at the human Naᵥ1.7 voltage-gated sodium channel. Under partially inactivated channel conditions, it exhibits an IC₅₀ of 240 nM, whereas under non-inactivated conditions the IC₅₀ rises to 3,000 nM, representing a 12.5-fold preference for the partially inactivated state . This state-dependent profile is therapeutically significant because Naᵥ1.7 channels in pathologically active nociceptors are preferentially in the partially inactivated conformation, potentially enabling greater functional selectivity over channels in resting neurons . By comparison, the Naᵥ1.7 antagonist PF-05089771 (a clinical-stage aryl sulfonamide) displays an IC₅₀ of 11 nM for the inactivated state with approximately 10-fold state-dependence , indicating that this compound occupies a moderate potency, moderate state-selectivity niche within the Naᵥ1.7 pharmacological landscape.
| Evidence Dimension | Naᵥ1.7 state-dependent antagonism (IC₅₀ ratio: non-inactivated / partially inactivated) |
|---|---|
| Target Compound Data | IC₅₀ = 240 nM (partially inactivated); IC₅₀ = 3,000 nM (non-inactivated); ratio = 12.5 |
| Comparator Or Baseline | PF-05089771 (clinical-stage aryl sulfonamide Naᵥ1.7 antagonist): IC₅₀ = 11 nM (inactivated state); ~10-fold state-dependence |
| Quantified Difference | Target compound is ~22-fold less potent at the inactivated state vs. PF-05089771, but exhibits comparable state-dependence (12.5-fold vs. ~10-fold) |
| Conditions | Human Naᵥ1.7 expressed in HEK293 cells; PatchXpress voltage patch clamp assay (partially inactivated) and manual whole-cell patch clamp (non-inactivated) |
Why This Matters
The 12.5-fold state-dependence differentiates this compound from non-state-dependent Naᵥ channel blockers (e.g., lidocaine, which shows minimal state preference) and positions it for pain research applications where pathological channel states predominate.
- [1] BindingDB. BDBM50379389 (CHEMBL2010816): Naᵥ1.7 state-dependent antagonism (IC₅₀ = 240 nM partially inactivated; IC₅₀ = 3,000 nM non-inactivated; IC₅₀ = 800 nM manual patch clamp). Available at: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50379389 (accessed 2026-04-30). View Source
- [2] McCormack, K., et al. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels. Proceedings of the National Academy of Sciences, 2013, 110(29), E2724–E2732. DOI: 10.1073/pnas.1220844110. View Source
- [3] Swain, N. A., et al. Discovery of clinical candidate PF-05089771: a potent, selective, and state-dependent Naᵥ1.7 inhibitor for the treatment of pain. Journal of Medicinal Chemistry, 2017, 60(16), 7029–7042. DOI: 10.1021/acs.jmedchem.7b00567. View Source
